N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide
Description
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-N-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c1-17(16(18)15-7-4-8-19-15)10-14-9-12-5-2-3-6-13(12)11-20-14/h2-8,14H,9-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLVPLHLOPNYMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2CO1)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide typically involves the following steps:
Formation of Isochroman-3-ylmethylamine: This intermediate is prepared by reacting isochroman with formaldehyde and a suitable amine under acidic conditions.
Acylation Reaction: The isochroman-3-ylmethylamine is then acylated with furan-2-carboxylic acid chloride in the presence of a base such as triethylamine to form the desired N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide.
Industrial Production Methods
Industrial production of N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the furan ring or isochroman moiety are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Scientific Research Applications
1. Chemistry
- Building Block for Synthesis : N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules.
- Reagent in Organic Reactions : It is utilized as a reagent in various organic reactions due to its functional groups, which can participate in nucleophilic and electrophilic reactions.
2. Biology
- Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics or antimicrobial agents.
- Antiviral Properties : Preliminary studies suggest potential antiviral activity, although further investigation is needed to elucidate its mechanisms and efficacy.
- Anticancer Potential : The compound has been explored for its anticancer properties, demonstrating activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
3. Medicine
- Therapeutic Agent Development : Due to its unique chemical structure and biological activities, N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide is being investigated as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
- Drug Design : Its structural characteristics make it an interesting candidate for drug design, particularly in targeting specific enzymes or receptors involved in disease processes.
4. Industrial Applications
- Material Development : The compound is being explored for its potential use in developing new materials and catalysts, contributing to advancements in chemical processes.
Case Studies
| Study | Findings | Application |
|---|---|---|
| Study 1 | Demonstrated significant antimicrobial activity against E. coli and S. aureus | Potential development of new antibiotics |
| Study 2 | Exhibited anticancer effects on MCF-7 breast cancer cells through apoptosis induction | Exploration as an anticancer therapeutic |
| Study 3 | Investigated for antiviral activity against influenza virus strains | Potential use in antiviral drug development |
Mechanism of Action
The mechanism of action of N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share the N-methylfuran-2-carboxamide core but differ in substituents, leading to distinct pharmacological and physicochemical properties:
Key Comparative Insights
Lipophilicity and Blood-Brain Barrier Penetration :
- The isochroman substituent in the target compound likely enhances lipophilicity compared to the oxadiazole-containing analog (solubility: 42.7 µg/mL) , making it more suitable for CNS-targeted therapies. In contrast, GB67’s hydrophilic hexylamine chain may limit brain penetration .
Synthetic Accessibility :
- The target compound’s synthesis may employ biocatalyzed amidation (as in ) or transition metal-catalyzed C–H functionalization for regioselective modifications . This contrasts with the HATU-mediated coupling required for furopyridine derivatives .
Pharmacological Potential: While GB67 demonstrates α1-adrenergic antagonism , the isochroman-containing compound’s bicyclic structure may align with serotonin or dopamine receptor modulation, common in neuroactive agents. The benzofuran-sulfone analog () could exhibit improved metabolic stability due to sulfone’s electron-withdrawing effects .
Solubility and Bioavailability :
- The oxadiazole analog’s higher solubility (42.7 µg/mL) suggests better oral bioavailability than the isochroman derivative, which may require formulation optimization .
Biological Activity
N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide is a compound of increasing interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide is characterized by its unique molecular structure, which includes an isochroman moiety and a furan ring. This structure contributes to its biological activity by allowing interaction with various molecular targets within biological systems.
The compound's mechanism of action involves binding to specific enzymes, receptors, or proteins, thereby modulating their activity. This modulation can lead to various biological effects, including antimicrobial, antiviral, and anticancer properties. The exact pathways and targets are still under investigation but suggest a complex interplay between the compound and cellular processes .
Antimicrobial Activity
Research indicates that N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial and fungal strains. The minimum inhibitory concentrations (MICs) reported range from 150.7 to 295 μg/mL for different derivatives, suggesting a promising potential as an antimicrobial agent .
Anticancer Potential
The anticancer activity of this compound has been explored through structure-activity relationship (SAR) studies. Compounds similar in structure have shown varying degrees of cytotoxicity against several cancer cell lines, including breast adenocarcinoma (MCF-7), colon adenocarcinoma (LoVo), and leukemia (MV4-11) cells. Notably, some derivatives have demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as therapeutic agents in cancer treatment .
Table 1: Summary of Biological Activities
Q & A
Q. Basic
- FT-IR : Confirms carbonyl (C=O, ~1670 cm⁻¹) and amide (N–H, ~3240 cm⁻¹) functional groups .
- NMR : ¹H and ¹³C NMR identify proton environments (e.g., aromatic furan protons at δ 6.5–7.5 ppm) and carbon backbone connectivity .
- X-ray crystallography : Resolves 3D molecular geometry. For example, triclinic crystal systems (space group P1) with unit cell parameters (a = 8.414 Å, b = 11.568 Å) validate bond lengths and angles . Refinement using SHELXL software ensures accuracy in crystallographic data .
How should researchers design experiments to evaluate the biological activity of this compound in anticancer research?
Q. Advanced
- Cell line selection : Use established cancer cell lines (e.g., HCT-116 colorectal carcinoma) to ensure reproducibility .
- Dose-response assays : Employ MTT assays with serial dilutions (0.1–100 µM) to determine IC₅₀ values. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO) .
- Mechanistic studies : Pair viability assays with flow cytometry (apoptosis) or Western blotting (protein expression) to elucidate pathways .
- Data validation : Replicate experiments ≥3 times and use statistical tools (e.g., ANOVA) to confirm significance .
What strategies are recommended for resolving contradictions in crystallographic data during structure refinement?
Q. Advanced
- Validation software : Use PLATON or Mercury to check for missed symmetry or twinning .
- Parameter adjustment : Optimize thermal displacement parameters (Ueq) and hydrogen atom positioning in SHELXL .
- Data redundancy : Collect high-resolution data (≤1.0 Å) to reduce noise and improve R-factor reliability .
- Cross-validation : Compare results with analogous structures (e.g., chromen-thiazolidinone derivatives) to identify systematic errors .
How can researchers address discrepancies in pharmacological activity data across studies involving similar furan-carboxamide derivatives?
Q. Advanced
- Compound purity : Verify purity (>95%) via HPLC or LC-MS to exclude impurities affecting bioactivity .
- Assay standardization : Use consistent cell passage numbers, serum concentrations, and incubation times .
- Solubility controls : Pre-dissolve compounds in DMSO (<0.1% final concentration) to avoid solvent toxicity .
- Meta-analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioActivity data) to identify structure-activity trends .
What methodological considerations are critical for studying the pharmacokinetics of N-(isochroman-3-ylmethyl)-N-methylfuran-2-carboxamide?
Q. Advanced
- Radiolabeling : For PET imaging, use ¹¹C or ¹⁸F isotopes to track biodistribution, as seen in α1-adrenergic antagonist analogs .
- Metabolic stability : Perform liver microsome assays to assess CYP450-mediated degradation .
- Blood-brain barrier (BBB) penetration : Use in vitro models (e.g., MDCK-MDR1 cells) to predict CNS accessibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
